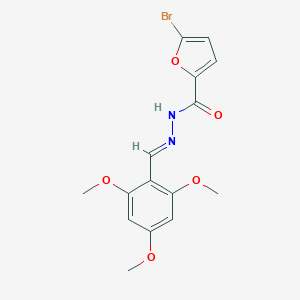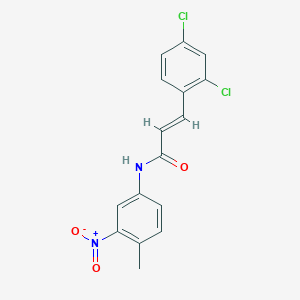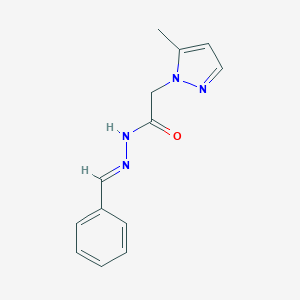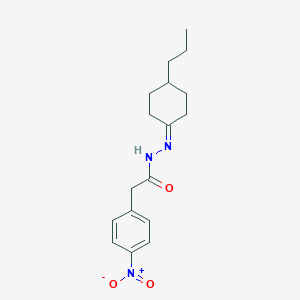![molecular formula C23H16Cl2F4N2O4 B449828 N'-[4-[(2,5-dichlorophenoxy)methyl]benzoyl]-3-(1,1,2,2-tetrafluoroethoxy)benzohydrazide](/img/structure/B449828.png)
N'-[4-[(2,5-dichlorophenoxy)methyl]benzoyl]-3-(1,1,2,2-tetrafluoroethoxy)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-{4-[(2,5-dichlorophenoxy)methyl]benzoyl}-3-(1,1,2,2-tetrafluoroethoxy)benzohydrazide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of dichlorophenoxy, benzoyl, and tetrafluoroethoxy groups, which contribute to its distinct reactivity and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-{4-[(2,5-dichlorophenoxy)methyl]benzoyl}-3-(1,1,2,2-tetrafluoroethoxy)benzohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of Dichlorophenoxy Intermediate: This step involves the reaction of 2,5-dichlorophenol with a suitable methylating agent to form the dichlorophenoxy intermediate.
Benzoylation: The intermediate is then subjected to benzoylation using benzoyl chloride in the presence of a base such as pyridine to form the benzoyl derivative.
Hydrazide Formation: The final step involves the reaction of the benzoyl derivative with hydrazine hydrate to form the desired benzohydrazide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N’-{4-[(2,5-dichlorophenoxy)methyl]benzoyl}-3-(1,1,2,2-tetrafluoroethoxy)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing
Propriétés
Formule moléculaire |
C23H16Cl2F4N2O4 |
|---|---|
Poids moléculaire |
531.3g/mol |
Nom IUPAC |
N'-[4-[(2,5-dichlorophenoxy)methyl]benzoyl]-3-(1,1,2,2-tetrafluoroethoxy)benzohydrazide |
InChI |
InChI=1S/C23H16Cl2F4N2O4/c24-16-8-9-18(25)19(11-16)34-12-13-4-6-14(7-5-13)20(32)30-31-21(33)15-2-1-3-17(10-15)35-23(28,29)22(26)27/h1-11,22H,12H2,(H,30,32)(H,31,33) |
Clé InChI |
UWZQNOTUVYUPJW-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)OC(C(F)F)(F)F)C(=O)NNC(=O)C2=CC=C(C=C2)COC3=C(C=CC(=C3)Cl)Cl |
SMILES canonique |
C1=CC(=CC(=C1)OC(C(F)F)(F)F)C(=O)NNC(=O)C2=CC=C(C=C2)COC3=C(C=CC(=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N'-[4-(dimethylamino)benzylidene]-2-(2,4-dimethylanilino)propanohydrazide](/img/structure/B449749.png)
![N'~1~-{4-[(4-IODOPHENOXY)METHYL]BENZOYL}-2,2,3,3-TETRAMETHYL-1-CYCLOPROPANECARBOHYDRAZIDE](/img/structure/B449750.png)
![N'-(2,4-dichlorobenzylidene)-5-[(4-propylphenoxy)methyl]-2-furohydrazide](/img/structure/B449752.png)
![methyl 4-({2-[(E)-(2-nonanoylhydrazinylidene)methyl]phenoxy}methyl)benzoate](/img/structure/B449753.png)
![2-{2-methoxy-4-[2-(3-methylbenzoyl)carbohydrazonoyl]phenoxy}-N-phenylacetamide](/img/structure/B449754.png)

![N'-{2-bromo-5-[(4-fluorobenzyl)oxy]benzylidene}-2-quinolinecarbohydrazide](/img/structure/B449759.png)
![N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-(1,1,2,2-tetrafluoroethoxy)benzamide](/img/structure/B449763.png)

![N'~1~-{(E)-1-[3-(4-BROMOPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-3,4,5-TRIMETHOXYBENZOHYDRAZIDE](/img/structure/B449769.png)
![N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-3,4-dimethylbenzohydrazide](/img/structure/B449771.png)

